N'-hexanoyl-4-biphenylcarbohydrazide
Description
Properties
IUPAC Name |
N'-hexanoyl-4-phenylbenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-2-3-5-10-18(22)20-21-19(23)17-13-11-16(12-14-17)15-8-6-4-7-9-15/h4,6-9,11-14H,2-3,5,10H2,1H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAERDVABLGACHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares N'-hexanoyl-4-biphenylcarbohydrazide with structurally related carbohydrazides and hydrazide derivatives:
Notes:
- This compound (inferred data) exhibits a hexanoyl chain, which increases lipophilicity (LogP ~3.5–4.0) compared to methyl-substituted analogs (e.g., LogP ~2.8–3.2 for compound in ).
- Sulfonyl- and halogen-containing derivatives () display distinct electronic effects, enhancing hydrogen-bonding capacity and metabolic stability .
Spectral and Physicochemical Properties
- IR Spectroscopy: this compound: Expected ν(C=O) at ~1660–1680 cm⁻¹ (similar to ’s hydrazinecarbothioamides) and ν(NH) at ~3150–3319 cm⁻¹ . Sulfonyl-Triazoles: Absence of ν(C=O) confirms cyclization, while ν(SO₂) appears at ~1150 cm⁻¹ .
NMR Spectroscopy :
- Aromatic protons in biphenyl systems resonate at δ 7.2–7.8 ppm (cf. ), while hydrazide NH protons appear as broad singlets at δ 9–10 ppm .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N'-hexanoyl-4-biphenylcarbohydrazide, and how can intermediates be purified?
- Methodology : The compound is synthesized via acylation of biphenylcarbohydrazide with hexanoyl chloride under reflux in anhydrous methanol or ethanol. Key steps include maintaining a nitrogen atmosphere to prevent oxidation and using triethylamine as a base to neutralize HCl byproducts. Purification involves recrystallization from methanol or column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Confirm hydrazide proton (NH) resonance at δ 9.5–10.5 ppm and hexanoyl chain integration.
- IR Spectroscopy : Detect C=O stretching (1660–1680 cm⁻¹) and N-H bending (1540–1560 cm⁻¹).
- X-ray Crystallography : Resolve biphenyl planarity and hexanoyl chain conformation (requires single crystals grown via slow evaporation in DMSO/water) .
Q. How is the preliminary bioactivity of this compound assessed?
- Methodology :
- Antimicrobial Assays : Use broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a control .
- Anti-inflammatory Testing : Measure COX-2 inhibition via ELISA, comparing IC₅₀ values to celecoxib .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Methodology :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts for acylation efficiency.
- Solvent Effects : Compare polar aprotic (DMF, DMSO) vs. non-polar solvents (toluene) under microwave-assisted synthesis.
- Kinetic Studies : Monitor reaction progress via HPLC to identify rate-limiting steps .
Q. What strategies resolve contradictions in bioactivity data across studies?
- Methodology :
- Impurity Profiling : Use LC-MS to detect byproducts (e.g., unreacted hydrazide or oxidized derivatives).
- Isomerism Analysis : Investigate E/Z isomer ratios via NOESY NMR, as geometric isomers may exhibit divergent activities .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodology :
- DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) level to analyze electron density at the hydrazide group.
- Molecular Docking : Simulate binding to COX-2 (PDB ID: 5KIR) or bacterial dihydrofolate reductase using AutoDock Vina .
Q. What approaches elucidate structure-activity relationships (SAR) for derivatives?
- Methodology :
- Substituent Variation : Synthesize analogs with halogen (Cl, F) or electron-withdrawing groups (NO₂) at the biphenyl ring.
- QSAR Modeling : Corrogate logP, polar surface area, and IC₅₀ values using partial least squares regression .
Q. How are toxicity and pharmacokinetic properties evaluated in preclinical models?
- Methodology :
- Acute Toxicity : Administer 50–200 mg/kg doses in rodent models (OECD 423), monitoring liver/kidney biomarkers (ALT, BUN).
- Metabolic Stability : Use hepatic microsomes to assess CYP450-mediated degradation via LC-MS/MS .
Q. What experimental designs validate mechanistic hypotheses (e.g., enzyme inhibition)?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
